molecular formula C7H9NO2 B14685677 Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- CAS No. 29238-14-0

Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-

Cat. No.: B14685677
CAS No.: 29238-14-0
M. Wt: 139.15 g/mol
InChI Key: WZFIPSCUBUJRHX-UHFFFAOYSA-N
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Description

Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- is an organic compound with the molecular formula C₇H₇NO₂ It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propanenitrile backbone, with a hydroxy and butynyl group attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- can be achieved through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with a cyanide ion (CN⁻). For example, reacting 3-bromopropanenitrile with 4-hydroxy-2-butynyl alcohol in the presence of a base can yield the desired compound.

    Etherification: Another approach is the etherification of 3-hydroxypropanenitrile with 4-hydroxy-2-butynyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve the large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

    Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH₄ or catalytic hydrogenation using H₂ and a metal catalyst.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of esters or ethers depending on the reactants used.

Scientific Research Applications

Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.

    Pathways Involved: It may influence metabolic pathways involving nitrile and hydroxy groups, affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Propanenitrile: A simpler nitrile compound without the hydroxy and butynyl groups.

    3-Hydroxypropanenitrile: Contains a hydroxy group but lacks the butynyl ether linkage.

    4-Hydroxy-2-butynyl bromide: Contains the butynyl group but lacks the nitrile functionality.

Uniqueness

Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitrile and a hydroxy-butynyl ether linkage allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

29238-14-0

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-(4-hydroxybut-2-ynoxy)propanenitrile

InChI

InChI=1S/C7H9NO2/c8-4-3-7-10-6-2-1-5-9/h9H,3,5-7H2

InChI Key

WZFIPSCUBUJRHX-UHFFFAOYSA-N

Canonical SMILES

C(COCC#CCO)C#N

Origin of Product

United States

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